6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)hexanamide
Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)hexanamide is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.22089180 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
Research into similar compounds has focused on their synthesis and reactivity, laying foundational knowledge for their potential applications. For instance, studies on cyclocondensation reactions of heterocyclic carbonyl compounds reveal insights into the reaction mechanisms and the formation of complex heterocyclic structures (Buchtík et al., 2004). Such knowledge is crucial for designing new compounds with desired properties for various applications, including pharmaceuticals and materials science.
Potential Pharmaceutical Applications
Quinoxaline derivatives, closely related to the structure , have been studied for their pharmaceutical applications. For instance, the design and synthesis of potent and multifunctional aldose reductase inhibitors based on quinoxalinones highlight the therapeutic potential of such compounds in treating diabetic complications (Qin et al., 2015). This demonstrates the relevance of similar compounds in developing new drugs.
Material Science and Molecular Engineering
The study of novel isoxazolequinoxaline derivatives as anti-cancer drugs emphasizes the importance of such compounds in material science and molecular engineering (Abad et al., 2021). These compounds' structural and electronic properties can be tuned for specific interactions with biological targets, showcasing the versatility of quinoxaline derivatives in designing molecules with precise biological activities.
Properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)hexanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c30-23(28-24-19-11-5-6-13-21(19)27-22-14-8-12-20(22)24)15-2-1-7-16-29-25(31)17-9-3-4-10-18(17)26(29)32/h3-4,9-10H,1-2,5-8,11-16H2,(H,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVMLYFVPHQNEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)NC(=O)CCCCCN4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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